molecular formula C14H23NO5 B12994237 2-(tert-Butyl) 3-ethyl (3S,6S)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate CAS No. 1445949-64-3

2-(tert-Butyl) 3-ethyl (3S,6S)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate

Cat. No.: B12994237
CAS No.: 1445949-64-3
M. Wt: 285.34 g/mol
InChI Key: ZSZLTQSQRKYFTJ-TVUZUIDESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(tert-Butyl) 3-ethyl (3S,6S)-6-hydroxy-2-azabicyclo[221]heptane-2,3-dicarboxylate is a complex organic compound with a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butyl) 3-ethyl (3S,6S)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate typically involves a multi-step process. One common method includes the epimerization-lactamization cascade reaction of functionalized aminoproline methyl esters . This process involves the use of strong bases and electron-withdrawing N-protective groups to promote the formation of the desired bicyclic structure.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient catalysts, would likely be applied to produce this compound in significant quantities.

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butyl) 3-ethyl (3S,6S)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially changing the compound’s reactivity and applications.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce simpler, more stable compounds.

Scientific Research Applications

2-(tert-Butyl) 3-ethyl (3S,6S)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(tert-Butyl) 3-ethyl (3S,6S)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into certain enzyme active sites, potentially inhibiting or modifying their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(tert-Butyl) 3-ethyl (3S,6S)-6-hydroxy-2-azabicyclo[221]heptane-2,3-dicarboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical properties and reactivity

Properties

CAS No.

1445949-64-3

Molecular Formula

C14H23NO5

Molecular Weight

285.34 g/mol

IUPAC Name

2-O-tert-butyl 3-O-ethyl (3S,6S)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate

InChI

InChI=1S/C14H23NO5/c1-5-19-12(17)11-8-6-9(10(16)7-8)15(11)13(18)20-14(2,3)4/h8-11,16H,5-7H2,1-4H3/t8?,9?,10-,11-/m0/s1

InChI Key

ZSZLTQSQRKYFTJ-TVUZUIDESA-N

Isomeric SMILES

CCOC(=O)[C@@H]1C2C[C@@H](C(C2)N1C(=O)OC(C)(C)C)O

Canonical SMILES

CCOC(=O)C1C2CC(N1C(=O)OC(C)(C)C)C(C2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.